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molecular formula C12H15ClN2OS B8538260 N-(tert-butylcarbamothioyl)-4-chlorobenzamide

N-(tert-butylcarbamothioyl)-4-chlorobenzamide

Cat. No. B8538260
M. Wt: 270.78 g/mol
InChI Key: RSBCCEGFNKWKBD-UHFFFAOYSA-N
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Patent
US09139532B2

Procedure details

To a suspension of potassium thiocyanate (KNCS) (611 mg, 6.29 mmol) in dichloromethane (30 mL) was added 200 μL of PEG-400 followed by 4-chlorobenzoyl chloride (1.00 g, 5.71 mmol). The suspension was heated to 40° C. for 2 h, then cooled to room temperature and filtered into an addition funnel. The solution was added dropwise into an ice cold solution of t-butylamine (418 mg, 5.71 mmol) in dichloromethane (30 mL). The reaction was stirred for 20 minutes following the complete addition, and then it was concentrated in vacuo delivering N-(tert-butylcarbamothioyl)-4-chlorobenzamide as a yellow solid (1.49 g, 96% yield). 1HNMR (400 MHz, DMSO-d6) δ 11.11 (s, 1H), 11.02 (s, 1H), 7.87 (d, 2H, J=8.8 Hz), 7.54 (d, 2H, J=8.4 Hz), 1.51 (s, 9H).
Name
potassium thiocyanate
Quantity
611 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
PEG-400
Quantity
200 μL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
418 mg
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].[Cl:5][C:6]1[CH:14]=[CH:13][C:9]([C:10](Cl)=[O:11])=[CH:8][CH:7]=1.[C:15]([NH2:19])([CH3:18])([CH3:17])[CH3:16]>ClCCl>[C:15]([NH:19][C:2]([NH:3][C:10](=[O:11])[C:9]1[CH:13]=[CH:14][C:6]([Cl:5])=[CH:7][CH:8]=1)=[S:1])([CH3:18])([CH3:17])[CH3:16] |f:0.1|

Inputs

Step One
Name
potassium thiocyanate
Quantity
611 mg
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
PEG-400
Quantity
200 μL
Type
reactant
Smiles
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
418 mg
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered into an addition funnel
ADDITION
Type
ADDITION
Details
the complete addition
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)NC(=S)NC(C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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